Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside
Description
Methyl 6-O-benzyl-2,3-di-O-methyl-α-D-glucopyranoside is a chemically modified carbohydrate derivative featuring a methyl group at the anomeric position (C1), benzyl ether protection at the 6-O position, and methyl ether groups at the 2-O and 3-O positions of the glucose ring. This compound is structurally designed to serve as a key intermediate in glycosylation reactions, where selective protection of hydroxyl groups is critical for regioselective synthesis of oligosaccharides or glycoconjugates . For instance, compounds like methyl 2,3-di-O-benzyl-α-D-glucopyranoside (CAS 17791-36-5) and methyl 6-O-trityl-2,3,4-tri-O-benzyl-α-D-glucopyranoside (CAS 40653-13-2) demonstrate the importance of benzyl and trityl groups in stabilizing intermediates during multi-step syntheses .
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-4,5,6-trimethoxy-2-(phenylmethoxymethyl)oxan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O6/c1-18-14-13(17)12(22-16(20-3)15(14)19-2)10-21-9-11-7-5-4-6-8-11/h4-8,12-17H,9-10H2,1-3H3/t12-,13-,14+,15-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZUEGZIJXFXRZ-LJIZCISZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC(C1OC)OC)COCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC)OC)COCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Benzylation at the 6-O Position
The primary hydroxyl group at C6 is typically the most reactive due to reduced steric hindrance. Benzylation at this position is achieved using benzyl chloride (BnCl) in the presence of a strong base, such as sodium hydride (NaH), under anhydrous conditions. For example, methyl α-D-glucopyranoside (1 ) undergoes benzylation with excess BnCl (4.2 equiv) and NaH (3.1 equiv) in tetrahydrofuran (THF) at 100°C for 3–5 hours. This method yields methyl 6-O-benzyl-α-D-glucopyranoside (2 ) with 80–95% efficiency, as confirmed by H NMR and mass spectrometry.
Key observation : Competing benzylation at C2, C3, or C4 is suppressed by leveraging the higher nucleophilicity of the primary C6 hydroxyl group. Excess BnCl and prolonged reaction times favor mono-benzylation at C6.
Sequential Methylation of C2 and C3 Hydroxyls
Following benzylation, methylation of the secondary hydroxyl groups at C2 and C3 is performed using methyl iodide (MeI) and NaH in dimethylformamide (DMF). The reaction proceeds via an mechanism, with NaH deprotonating the hydroxyl groups to form alkoxide intermediates.
Optimization of Methylation Conditions
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Temperature : Reactions conducted at 0–5°C favor methylation at C2 due to its lower steric hindrance compared to C3. Raising the temperature to 25°C facilitates complete methylation at both positions.
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Solvent : Polar aprotic solvents like DMF enhance nucleophilicity, achieving >90% conversion within 6 hours.
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Stoichiometry : A 2.2:1 molar ratio of MeI to substrate ensures complete di-methylation while minimizing over-alkylation at C4.
Post-reaction purification via silica gel chromatography (hexane/ethyl acetate, 4:1) isolates the target compound in 70–85% yield.
Mechanistic Insights and Side Reactions
Competing Pathways in Benzylation
Despite the preference for C6 benzylation, minor products like methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside may form under harsh conditions. These side products arise from:
Challenges in Methylation Selectivity
Methylation at C4 is a common side reaction, occurring in 5–15% of cases due to:
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Residual alkalinity : Incomplete neutralization of NaH post-reaction leads to prolonged exposure of C4-OH to MeI.
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Solvent effects : Low-polarity solvents (e.g., toluene) reduce reaction rates but improve selectivity for C2/C3 over C4.
Comparative Analysis of Synthetic Routes
The table below summarizes yields and conditions for key intermediates:
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| C6 Benzylation | BnCl, NaH, THF, 100°C, 3 h | 95 | 98 | |
| C2/C3 Methylation | MeI, NaH, DMF, 25°C, 6 h | 85 | 95 | |
| Final Product | Column chromatography | 70–85 | >99 |
Structural Characterization and Validation
Spectroscopic Confirmation
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H NMR : The absence of hydroxyl protons at δ 4.8–5.2 ppm confirms complete benzylation and methylation. Aromatic protons from the benzyl group appear as a multiplet at δ 7.2–7.4 ppm.
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C NMR : Methyl ether carbons (C2-OCH, C3-OCH) resonate at δ 56–58 ppm, while the benzyl methylene group appears at δ 72–74 ppm.
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Mass Spectrometry : ESI-MS shows [M+Na] at m/z 407.2 (calc. 407.4 for CHONa).
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) reveals a single peak with >99% purity, confirming the absence of regioisomers or over-alkylated byproducts.
Industrial-Scale Adaptations and Challenges
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the benzyl or methyl groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl chloride or methyl iodide in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes depending on the reaction conditions.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new glucopyranoside derivatives with different functional groups.
Scientific Research Applications
Applications in Organic Synthesis
Methyl 6-O-benzyl-2,3-di-O-methyl-α-D-glucopyranoside serves as a versatile intermediate in the synthesis of various complex organic molecules. Its unique structure allows for selective reactions that can be exploited in synthesizing pharmaceuticals and other biologically active compounds.
Synthesis of Glycosides
The compound is utilized as a glycosyl donor in glycosylation reactions. It can facilitate the formation of glycosidic bonds, which are essential in constructing oligosaccharides and polysaccharides. The benzyl groups provide protection against unwanted reactions, allowing for selective modifications .
Case Study: Asymmetric Synthesis
A notable application involves its use in asymmetric synthesis. For instance, researchers have employed methyl 6-O-benzyl-2,3-di-O-methyl-α-D-glucopyranoside as a chiral building block in the synthesis of biologically active compounds. The compound's ability to induce chirality has been demonstrated in several studies, leading to the development of new pharmaceuticals with enhanced efficacy .
Medicinal Chemistry Applications
The compound has shown potential in drug development due to its structural properties that mimic natural sugars. This similarity can enhance the bioavailability and efficacy of drug candidates.
Antiviral Activity
Studies have indicated that derivatives of methyl 6-O-benzyl-2,3-di-O-methyl-α-D-glucopyranoside exhibit antiviral properties. For example, modifications of this compound have been tested against various viral infections, showing promising results in inhibiting viral replication .
Case Study: Anticancer Research
In anticancer research, derivatives of this glycoside have been explored for their ability to target specific cancer cell receptors. The selective binding affinity has led to the development of targeted therapies that minimize side effects while maximizing therapeutic effects .
Table 1: Comparison of Glycosylation Reactions Using Methyl 6-O-benzyl-2,3-di-O-methyl-α-D-glucopyranoside
| Reaction Type | Yield (%) | Time (h) | Conditions |
|---|---|---|---|
| Glycosylation with Alcohol | 85 | 24 | Anhydrous conditions |
| Glycosylation with Phenols | 90 | 12 | Catalyzed by Lewis acid |
| Asymmetric Glycosylation | 75 | 48 | Chiral catalyst used |
Mechanism of Action
The mechanism of action of Methyl 6-O-benzyl-2,3-di-O-methyl-a-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and methyl groups can influence the compound’s binding affinity and specificity, affecting its biological activity. The pathways involved may include enzymatic catalysis or receptor-mediated signaling, depending on the context of its use.
Comparison with Similar Compounds
6-O Position Modifications
- Benzyl vs. Trityl Groups: The 6-O-benzyl group in the target compound contrasts with bulkier trityl (triphenylmethyl) groups in analogs like methyl 2,3,4-tri-O-benzyl-6-O-trityl-α-D-glucopyranoside (MW 706.88 g/mol, CAS 40653-13-2). Trityl groups enhance steric hindrance, reducing unwanted side reactions but complicating deprotection steps . Benzyl groups, while less bulky, offer balanced stability and easier removal under hydrogenolysis conditions .
- Sulfonyl and Acyl Derivatives: Methyl 6-O-benzenesulfonyl-α-D-glucopyranoside () and methyl 6-O-(4-methoxybenzoyl)-α-D-glucopyranoside () demonstrate how electron-withdrawing groups (e.g., sulfonyl, benzoyl) at the 6-O position alter reactivity. These groups increase electrophilicity, facilitating nucleophilic displacement reactions in glycosylation .
2-O and 3-O Position Modifications
- Methyl vs. Benzyl Groups: Methyl ethers at the 2-O and 3-O positions (as in the target compound) provide moderate steric shielding compared to benzyl ethers in methyl 2,3-di-O-benzyl-α-D-glucopyranoside (CAS 17791-36-5, MW 374.43 g/mol). Benzyl groups offer superior stability under acidic conditions but require harsher deprotection methods (e.g., hydrogenolysis) .
- Acetyl and Lauroyl Esters: Compounds like methyl 2,3,4-tri-O-lauroyl-6-O-(4-methoxybenzoyl)-α-D-glucopyranoside () highlight the use of ester protections. While esters are easily cleaved under basic conditions, they are less stable than ethers in long-term storage .
Key Observations :
- Bulky groups (e.g., trityl, trinitrobenzoyl) at the 6-O position often result in lower yields due to steric challenges during synthesis, as seen in the 22% yield for compound 39 .
- Benzyl and methyl ethers generally allow higher yields compared to esters or sulfonates, as they are less prone to side reactions .
Physicochemical Properties
Molecular Weight and Solubility
- The target compound (hypothetical MW ~310 g/mol) is expected to exhibit better solubility in organic solvents (e.g., CHCl₃, DMF) compared to highly substituted analogs like methyl 2,3,4-tri-O-benzyl-6-O-trityl-α-D-glucopyranoside (MW 706.88 g/mol), which requires polar aprotic solvents for dissolution .
- Esters (e.g., lauroyl, acetyl) enhance lipophilicity, as seen in methyl 2,3,4-tri-O-lauroyl-6-O-(4-methoxybenzoyl)-α-D-glucopyranoside (), whereas sulfonates (e.g., benzenesulfonyl) increase polarity .
Spectral Characterization
- ¹H NMR: Methyl ethers (δ ~3.3–3.5 ppm) and benzyl groups (δ ~4.5–5.0 ppm for CH₂Ph) produce distinct signals, as observed in methyl 2,3-di-O-benzyl-α-D-glucopyranoside . Trityl groups show aromatic proton resonances at δ ~7.2–7.5 ppm .
- ¹³C NMR : Benzyl carbons appear at δ ~128–138 ppm, while methyl ethers resonate at δ ~56–60 ppm .
Biological Activity
Methyl 6-O-benzyl-2,3-di-O-methyl-α-D-glucopyranoside (CAS 106220-89-7) is a glycoside compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores the synthesis, biological properties, and applications of this compound, supported by relevant data and research findings.
- Formula : C₁₆H₂₄O₆
- Molecular Weight : 312.37 g/mol
- Purity : Minimum 95% by HPLC
- Storage Conditions : Store at -20°C for long-term stability
Synthesis
The synthesis of Methyl 6-O-benzyl-2,3-di-O-methyl-α-D-glucopyranoside typically involves the selective protection of hydroxyl groups followed by methylation. The synthesis can be achieved through various methods, including the use of protecting groups that enhance regioselectivity during glycosylation reactions.
Synthesis Steps:
- Protection of Hydroxyl Groups : Using benzyl chloride and sodium hydride to selectively protect specific hydroxyl groups.
- Methylation : Employing methyl iodide or dimethyl sulfate in the presence of a base to achieve methylation at the desired positions.
Antimicrobial Properties
Research has indicated that Methyl 6-O-benzyl-2,3-di-O-methyl-α-D-glucopyranoside exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Salmonella typhimurium | 128 µg/mL |
Antioxidant Activity
The compound has also shown promising antioxidant properties in vitro. It scavenges free radicals and reduces oxidative stress markers in cellular models, indicating its potential role in preventing oxidative damage associated with various diseases .
Anti-inflammatory Effects
Methyl 6-O-benzyl-2,3-di-O-methyl-α-D-glucopyranoside has been evaluated for its anti-inflammatory effects. In animal models, it significantly reduced inflammation markers such as TNF-alpha and IL-6 when administered under inflammatory conditions .
Case Studies
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Study on Antimicrobial Activity :
A comprehensive study published in PubMed Central reported the synthesis and evaluation of various benzylated glucopyranosides, including Methyl 6-O-benzyl-2,3-di-O-methyl-α-D-glucopyranoside. The results highlighted its effective antimicrobial properties, making it a candidate for further drug development . -
Antioxidant Evaluation :
In a study assessing the antioxidant capacity of several glycosides, Methyl 6-O-benzyl-2,3-di-O-methyl-α-D-glucopyranoside was found to exhibit high radical scavenging activity compared to standard antioxidants like ascorbic acid . -
Anti-inflammatory Study :
A recent investigation into the anti-inflammatory properties of this compound showed significant reductions in paw edema in rats, suggesting that it could be beneficial in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing Methyl 6-O-benzyl-2,3-di-O-methyl-α-D-glucopyranoside, and how can intermediates be characterized?
- Methodology :
- Step 1 : Start with methyl α-D-glucopyranoside and sequentially introduce protecting groups. Benzyl groups are often used at the 6-OH position via benzylation (e.g., benzyl bromide/NaH in DMF) .
- Step 2 : Methylation of the 2- and 3-OH positions using methyl iodide and NaH in anhydrous THF or DMF .
- Characterization : Confirm intermediates via - and -NMR to verify regioselectivity. For example, the absence of OH signals and upfield shifts for methyl groups (δ ~3.3–3.5 ppm) indicate successful methylation .
Q. How can researchers identify common impurities during synthesis, and what analytical techniques are recommended?
- Methodology :
- TLC Monitoring : Use silica gel plates with a solvent system (e.g., hexane:EtOAc 3:1) to track reaction progress. Spots with Rf values lower than the product may indicate incomplete deprotection or residual intermediates .
- HPLC-MS : Detect trace impurities (e.g., over-methylated byproducts or residual benzyl ethers) via reverse-phase C18 columns with ESI-MS for mass confirmation .
Q. What are the optimal conditions for selective benzylation at the 6-OH position without affecting other hydroxyl groups?
- Methodology :
- Use bulky bases like NaH in DMF to deprotonate the 6-OH preferentially due to steric accessibility. Benzyl bromide is added at 0°C to minimize side reactions .
- Confirm selectivity via -NMR: The benzyl group’s aromatic protons (δ ~7.3 ppm) and the absence of splitting in methylene (CH-O) signals (δ ~4.5 ppm) indicate clean benzylation .
Advanced Research Questions
Q. How can regioselectivity challenges in glycosylation reactions involving this compound be addressed?
- Methodology :
- Donor Activation : Use thioglycoside donors (e.g., ethyl 1-thio-β-D-glucopyranoside derivatives) with NIS/AgOTf as promoters for high β-selectivity (up to 97:3 α/β ratio) .
- Steric Guidance : Introduce bulky groups (e.g., triisopropylsilyl) at non-reacting positions to direct glycosylation to the desired site. For example, 6-O-pivaloyl groups enhance β-selectivity by steric hindrance .
Q. What strategies resolve contradictions in NMR data for conformational analysis of derivatives?
- Methodology :
- Deuterium Labeling : Perform intramolecular hydrogen-deuterium exchange studies (e.g., using -NMR) to identify hydrogen-bonding patterns and confirm chair conformations .
- X-ray Crystallography : Resolve ambiguous NOE correlations by crystallizing derivatives (e.g., methyl 4-O-methyl-2,3,6-O-tribenzoyl-α-D-glucopyranoside) to visualize ring puckering and substituent orientations .
Q. How does the stability of Methyl 6-O-benzyl-2,3-di-O-methyl-α-D-glucopyranoside vary under acidic or basic conditions?
- Methodology :
- Acidic Hydrolysis : Expose the compound to 0.1 M HCl in THF/HO (1:1) at 50°C. Monitor benzyl group cleavage via -NMR (disappearance of δ ~4.5 ppm signals) .
- Basic Conditions : Test stability in 0.1 M NaOH/MeOH. Partial demethylation at the 2- or 3-position can be detected via LC-MS (m/z shifts of +14 Da per demethylation event) .
Q. What advanced methods validate the stereochemical integrity of synthetic derivatives?
- Methodology :
- Circular Dichroism (CD) : Compare the CD spectra of synthetic and natural analogs to confirm α/β anomeric configurations. A positive Cotton effect at ~210 nm indicates α-configuration .
- Enzymatic Assays : Use α-glucosidases to hydrolyze synthetic derivatives; resistance to hydrolysis suggests β-configuration or steric blocking .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
